molecular formula C13H17N5O2 B2379553 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878413-13-9

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2379553
CAS RN: 878413-13-9
M. Wt: 275.312
InChI Key: MTRRMMSLJMFCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, commonly known as ETPI, is a purine derivative that has been extensively studied for its potential use in scientific research. ETPI is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, ETPI can increase the levels of these important signaling molecules in cells, leading to a variety of biochemical and physiological effects.

properties

IUPAC Name

2-ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-6-17-11(19)9-10(16(5)13(17)20)14-12-15(4)7(2)8(3)18(9)12/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRRMMSLJMFCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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